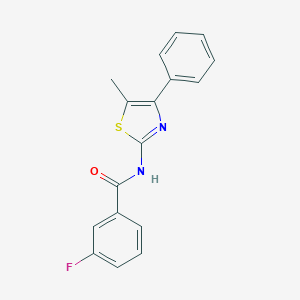

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOUPAOEEBUVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Benzoyl Chloride and Thiazol-2-Amine

The most widely reported method involves the reaction of 5-methyl-4-phenyl-1,3-thiazol-2-amine (CAS: 30709-67-2) with 3-fluorobenzoyl chloride under nucleophilic acyl substitution conditions.

Procedure :

-

5-methyl-4-phenyl-1,3-thiazol-2-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

3-fluorobenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C under inert atmosphere.

-

A base such as triethylamine (2.0 equiv) or pyridine is introduced to scavenge HCl.

-

The reaction proceeds at room temperature for 12–24 hours, monitored by TLC or LC-MS.

Mechanism :

The thiazol-2-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. The base deprotonates the amine, facilitating the formation of the amide bond.

Optimization :

-

Solvent : DMF enhances reactivity due to its high polarity, but DCM minimizes side reactions.

-

Temperature : Prolonged reflux (40–50°C) improves yields in sluggish reactions.

Critical Parameters and Yield Optimization

Key Reagents and Stoichiometry

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Amine:Phenylchloride | 1:1.2 | Prevents amine excess |

| Base | Triethylamine (2 equiv) | Neutralizes HCl |

| Solvent | DCM/DMF (1:1) | Balances reactivity/solubility |

Yield Range : 65–85% under optimized conditions. Side products include unreacted amine or over-acylated species.

Purification Techniques

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent.

-

Recrystallization : Ethanol/water mixtures yield crystalline product (mp: 122–126°C).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Catalytic Coupling Approaches

Nickel- or palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could theoretically assemble the aryl-thiazole scaffold prior to amidation, though no direct evidence exists.

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost (USD/g) |

|---|---|

| 5-methyl-4-phenyl-1,3-thiazol-2-amine | 90 (250 mg) |

| 3-fluorobenzoyl chloride | 120 (100 g) |

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The fluoro group on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols or amines from corresponding carbonyl or nitro groups.

Substitution: Formation of new amide or thioether derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives, including 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, exhibit promising anticancer effects. The thiazole moiety is known to enhance the cytotoxicity against various cancer cell lines. For instance:

- Case Study: A study demonstrated that thiazole-containing compounds showed selective cytotoxicity against human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific substituents on the thiazole ring was found to significantly influence the activity, with some analogues showing IC50 values between 10–30 µM .

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure of this compound may contribute to its efficacy in this regard.

- Case Study: In a series of experiments, thiazole-based compounds were synthesized and evaluated for anticonvulsant activity. Some derivatives demonstrated effective protection in seizure models at doses significantly lower than standard medications .

Interaction with Biological Targets

The compound may interact with various biological targets, including enzymes and receptors involved in disease pathways:

- Enzyme Inhibition: Thiazole derivatives have been shown to inhibit certain kinases and phosphodiesterases, which are critical in inflammatory responses and cancer progression .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its specific structural features. Research on related thiazole compounds has highlighted the importance of substituent positions on the thiazole ring for enhancing biological activity.

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Fluorine Position : The 3-fluoro substitution in the benzamide ring (target compound) likely enhances electronic effects compared to 2- or 4-fluoro analogues, influencing binding affinity and metabolic stability .

- Lipophilicity : Bulky substituents (e.g., tert-butyl in ) increase logP values, which may enhance membrane permeability but reduce aqueous solubility.

Crystallographic and Physicochemical Comparisons

Table 2: Crystallographic Data and Hydrogen Bonding

Key Insights :

- The planar amide moiety in thiazole benzamides facilitates intermolecular hydrogen bonding, critical for both crystal stability (e.g., ) and target engagement.

Biological Activity

3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H14FN3OS

- Molecular Weight : 301.35 g/mol

This compound features a fluorine atom, a thiazole ring, and a benzamide moiety, which are critical for its biological activity.

The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, thiazole derivatives have been shown to inhibit kinases related to cancer progression.

- Receptor Modulation : It can bind to receptors and modulate their activity, influencing various signaling pathways that are crucial for cell survival and proliferation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The IC50 values for these compounds were found to be in the range of 10–30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiazole compounds have also been evaluated for their antimicrobial properties:

- Bacterial Inhibition : Studies have reported that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics such as ciprofloxacin .

- Fungal Activity : Some derivatives showed antifungal properties against Candida albicans with MIC values ranging from 4.01–4.23 mM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly influenced by their structural features:

- Fluorine Substitution : The presence of fluorine at the 3-position enhances the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets .

- Methyl Group Positioning : The methyl group at the 5-position on the thiazole ring has been associated with increased anticancer activity due to its electron-donating properties .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a series of thiazole-based compounds including this compound against human glioblastoma U251 cells. The results indicated that the compound exhibited an IC50 value significantly lower than that of conventional treatments, suggesting its potential as a novel therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In a screening assay for antimicrobial activity, several thiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structures had MIC values indicating strong antibacterial properties, which could lead to new treatments for resistant bacterial strains .

Q & A

Basic: What are the common synthetic routes for 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative. For example:

- Step 1: React 5-methyl-4-phenyl-1,3-thiazol-2-amine with 3-fluorobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or acetonitrile) under reflux.

- Step 2: Optimize stoichiometry (equimolar ratios) and catalyst use (e.g., triethylamine) to minimize side products.

- Step 3: Purify via recrystallization (methanol/water) or chromatography (silica gel, ethyl acetate/hexane).

Key factors affecting yield:

- Temperature control : Prolonged reflux (4–6 hours) improves coupling efficiency .

- Solvent choice : Pyridine enhances nucleophilicity of the amine, while acetonitrile reduces byproduct formation .

- Purification : TLC monitoring (Rf ~0.5 in ethyl acetate/hexane 1:1) ensures purity ≥95% .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for benzamide; δ 6.8–7.5 ppm for thiazole) and confirm fluorine coupling (J = 8–10 Hz for meta-fluorine) . Overlapping signals may require 2D-COSY or NOESY for resolution .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

Advanced: How do intermolecular interactions, such as hydrogen bonding, influence the crystal packing and stability of benzamide-thiazole derivatives?

Methodological Answer:

X-ray crystallography reveals that:

- N–H···N hydrogen bonds between the amide proton and thiazole nitrogen form centrosymmetric dimers (bond length: ~2.0 Å) .

- C–H···O/F interactions (e.g., C4–H4···F2) stabilize molecular layers, contributing to melting points >200°C .

- π-π stacking between phenyl rings (distance: ~3.5 Å) enhances thermal stability .

Table 1: Key Intermolecular Interactions in Crystal Lattice

| Interaction Type | Bond Length (Å) | Impact on Stability |

|---|---|---|

| N–H···N | 2.01 | Dimer formation |

| C–H···F | 2.35 | Layer stabilization |

| π-π Stacking | 3.48 | Thermal resistance |

Advanced: What computational methods are employed to predict the electronic properties and binding modes of this compound with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina) : Simulate binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). The fluorobenzamide moiety interacts with hydrophobic pockets (ΔG ~ -8.5 kcal/mol) .

- DFT Calculations (Gaussian 09) : Analyze frontier orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

- Electrostatic Potential Maps (Multiwfn) : Identify nucleophilic regions (e.g., fluorine’s σ-hole) for hydrogen-bond acceptor sites .

Figure 1: Docking pose of 3-fluoro-N-(thiazol-2-yl)benzamide (purple) in PFOR active site (PDB: 1FX9) .

Advanced: How can researchers resolve contradictions in biological activity data across studies involving similar thiazole-containing benzamides?

Methodological Answer:

- Target Validation : Use CRISPR knockouts (e.g., PFOR vs. Hec1/Nek2) to confirm mechanism .

- SAR Analysis : Compare substituent effects (e.g., 4-phenyl vs. 4-fluorophenyl) on IC50 values .

- Meta-Analysis : Aggregate data from enzyme assays (e.g., IC50 variability ±15% due to assay conditions) .

Table 2: Biological Activity vs. Substituent Modifications

| Substituent | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Methyl-4-phenyl | PFOR | 2.1 | |

| 4-Fluorophenyl | Hec1/Nek2 | 0.8 | |

| 4-Bromophenyl | Acps-PPTase | 5.3 |

Advanced: What strategies mitigate challenges in spectral overlap during NMR analysis of fluorinated benzamide derivatives?

Methodological Answer:

- Selective Decoupling : Suppress fluorine coupling (e.g., 19F-decoupled 1H NMR) to simplify aromatic regions .

- Variable Temperature NMR : Resolve overlapping signals at higher temps (e.g., 313 K reduces exchange broadening) .

- Isotopic Labeling : Synthesize 13C-labeled analogs to track specific carbons in HSQC spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.